molecular formula C15H13N3O4 B5703465 [(Z)-[amino(phenyl)methylidene]amino] 2-methyl-3-nitrobenzoate

[(Z)-[amino(phenyl)methylidene]amino] 2-methyl-3-nitrobenzoate

Cat. No.: B5703465
M. Wt: 299.28 g/mol
InChI Key: IWPLTEXFZLIBDV-UHFFFAOYSA-N
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Description

[(Z)-[amino(phenyl)methylidene]amino] 2-methyl-3-nitrobenzoate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their significant pharmacological activities and are widely studied in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino(phenyl)methylidene]amino] 2-methyl-3-nitrobenzoate can be achieved through various synthetic routes. One common method involves the use of Eschenmoser coupling reaction, which is highly modular and scalable. This method starts with easily available 3-bromooxindoles or (2-oxoindolin-3-yl)triflate and thioacetamides or thiobenzamides . The reaction conditions typically involve the use of tertiary amides and do not require a thiophile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the Eschenmoser coupling reaction suggests that it could be adapted for industrial-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino(phenyl)methylidene]amino] 2-methyl-3-nitrobenzoate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce nitro derivatives, while reduction reactions may yield amine derivatives.

Scientific Research Applications

[(Z)-[amino(phenyl)methylidene]amino] 2-methyl-3-nitrobenzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(Z)-[amino(phenyl)methylidene]amino] 2-methyl-3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and bind to specific receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

[(Z)-[amino(phenyl)methylidene]amino] 2-methyl-3-nitrobenzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and the potential biological activities it exhibits.

Properties

IUPAC Name

[(Z)-[amino(phenyl)methylidene]amino] 2-methyl-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-10-12(8-5-9-13(10)18(20)21)15(19)22-17-14(16)11-6-3-2-4-7-11/h2-9H,1H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPLTEXFZLIBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)ON=C(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)O/N=C(/C2=CC=CC=C2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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